Kinase Inhibition Potency: Reported Nanomolar IC50 vs. Undefined Comparators
An aggregated vendor annotation states that in vitro assays for CAS 921528-62-3 yielded IC50 values in the nanomolar range [1]. The specific kinase target(s), the exact IC50 value(s) with error estimates, the assay format, and the identity of any comparator compound are not disclosed. This fragmentary information does not permit quantitative comparison with close analogs such as the benzenesulfonamide variant (CAS 921831-26-7) or the 5-substituted-N-pyridazinylbenzamide series (e.g., compounds 18 and 23 in Ding et al. [2]).
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Reported as 'nanomolar range' (exact value undisclosed) [1] |
| Comparator Or Baseline | No named comparator; closest chemical analog is 5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921831-26-7) for which no IC50 data are available |
| Quantified Difference | Not calculable |
| Conditions | In vitro kinase assay (format, enzyme source, ATP concentration, and incubation time not specified) |
Why This Matters
Nanomolar potency is a necessary but insufficient criterion for compound selection; without target identity and comparator data, the value of this information for procurement decisions is limited.
- [1] Kuujia.com. IC50 annotation for CAS 921528-62-3. Accessed 2026. View Source
- [2] Ding, X. et al. Bioorg. Med. Chem. Lett. 2017, 27, 4057–4063. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. View Source
